3-Formylrifamycin SV O-allyloxime
Beschreibung
Eigenschaften
CAS-Nummer |
41776-63-0 |
|---|---|
Molekularformel |
C41H52N2O13 |
Molekulargewicht |
780.9 g/mol |
IUPAC-Name |
[(9E,19E,21E)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-26-[(E)-prop-2-enoxyiminomethyl]-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate |
InChI |
InChI=1S/C41H52N2O13/c1-11-16-54-42-18-26-31-36(49)29-28(35(26)48)30-38(24(7)34(29)47)56-41(9,39(30)50)53-17-15-27(52-10)21(4)37(55-25(8)44)23(6)33(46)22(5)32(45)19(2)13-12-14-20(3)40(51)43-31/h11-15,17-19,21-23,27,32-33,37,45-49H,1,16H2,2-10H3,(H,43,51)/b13-12+,17-15+,20-14+,42-18+ |
InChI-Schlüssel |
STMDYTACYHJWPV-CFQHGCHSSA-N |
Isomerische SMILES |
CC1/C=C/C=C(/C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/OCC=C)\C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NOCC=C)C |
Herkunft des Produkts |
United States |
Molecular Mechanism of Action of Rifamycins and 3 Formylrifamycin Sv O Allyloxime
Role of Specific Structural Features in RNAP Binding
The potent inhibitory activity of rifamycins (B7979662) is intrinsically linked to their unique three-dimensional structure, characterized by an aliphatic ansa chain bridging a naphthalene (B1677914) chromophore. nih.govmdpi.com
Both the naphthalene core and the ansa chain are crucial for high-affinity binding to the RNAP β-subunit. nih.govnih.gov
The naphthalene ring system fits into the hydrophobic binding pocket. Modifications at positions C-3 and C-4 of this ring are generally well-tolerated and have been a major focus for creating semi-synthetic derivatives. nih.gov 3-Formylrifamycin SV, with a formyl group at the C-3 position, is a key intermediate in the synthesis of many potent rifamycins, including rifampicin (B610482). nih.govcaymanchem.com This formyl group provides a reactive handle for introducing various side chains, such as the O-allyloxime group, to modulate the antibiotic's properties. nih.gov
The ansa chain plays a critical role in orienting the key functional groups for interaction with RNAP. nih.gov A specific spatial arrangement of the hydroxyl groups at C-21 and C-23, along with the oxygen atoms at C-1 and C-8 on the naphthalene ring, is essential for forming the critical hydrogen bonds that anchor the molecule in its binding site. nih.govmdpi.comresearchgate.net Any modification or substitution of the C-21 and C-23 hydroxyl groups typically leads to a loss of antibacterial activity, highlighting their direct role in enzyme inhibition. mdpi.comresearchgate.net The conformation of the ansa chain ensures these hydroxyls are precisely positioned to interact with key amino acid residues like His526 and Phe514 in the RNAP binding pocket. nih.govnih.gov
Spatial Arrangement of Key Oxygen Atoms (C1, C8, C21, C23)
The antimicrobial efficacy of the rifamycin (B1679328) class of antibiotics is critically dependent on a specific conformational arrangement of key oxygen atoms within the molecule. This spatial positioning allows for crucial interactions with the bacterial DNA-dependent RNA polymerase, leading to the inhibition of transcription and eventual cell death. The oxygen atoms located at carbons C1, C8, C21, and C23 are particularly significant in defining the bioactive conformation of these molecules.
Extensive research, including crystallographic studies and molecular dynamics simulations, has revealed that the ansa chain of active rifamycins adopts a well-defined and relatively rigid conformation. nih.gov This rigidity is essential for presenting the key oxygen atoms in the correct orientation for binding to the RNAP. The antibiotic activity has been directly correlated with the conformation of this ansa chain, which can be described by a set of 17 torsion angles. nih.gov Active rifamycin compounds consistently exhibit a common pattern of these torsion angles, indicating a conserved structural motif necessary for their mechanism of action. nih.gov
A crucial aspect of this spatial arrangement is the relationship between the hydroxyl groups at C21 and C23 and the oxygen atoms at C1 and C8 of the naphthoquinone core. mdpi.com It is this specific geometric alignment that is considered essential for the inhibitory activity of the antibiotic. mdpi.com Any substitution on the hydroxyl groups at C21 and C23 that hinders their ability to act as hydrogen bond donors is known to abolish the antibacterial action, underscoring the importance of their free and correctly positioned state. mdpi.com
Detailed structural analyses of closely related rifamycins, such as Rifamycin S, provide valuable insights into the precise geometry. The conformation of the ansa chain in active rifamycins ensures that the hydroxyl groups at C21 and C23 are positioned to form critical hydrogen bonds with the RNAP enzyme.
The table below presents selected torsion angles for Rifamycin S, a structurally similar and active rifamycin, which illustrates the defined conformation of the ansa chain that is critical for activity.
| Torsion Angle | Value (°) |
| C21-C22-C23-C24 | 60.4 |
| C20-C21-C22-C23 | -174.8 |
| N1-C15-C16-C17 | 92.8 |
| C16-C17-C18-C19 | 178.8 |
| Data derived from crystallographic studies of Rifamycin S. |
This defined stereochemistry ensures that the crucial oxygen atoms are presented in the correct orientation to interact with the amino acid residues of the RNA polymerase binding site, effectively blocking the path of the elongating RNA transcript.
Computational Chemistry and Molecular Modeling Applications
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT; PM6)
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-Formylrifamycin SV O-allyloxime. Methods like Density Functional Theory (DFT) and the semi-empirical PM6 are employed to model the molecule's electronic structure and geometry with high accuracy.
Computational studies on rifamycin (B1679328) derivatives, including those structurally similar to 3-Formylrifamycin SV O-allyloxime, have utilized quantum chemical methods to predict their most stable three-dimensional conformations. For instance, DFT calculations have been instrumental in determining the solution-state structures of novel rifamycin derivatives. nih.gov These calculations can visualize the spatial arrangement of the ansa chain and the chromophore nucleus, which are crucial for biological activity.
The electronic properties, such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP), are also elucidated through these methods. The MEP, for example, helps in identifying the regions of the molecule that are prone to electrophilic or nucleophilic attack, which is vital for understanding its reactivity and interaction with biological receptors. For a series of 3-formylrifamycin SV oximes, the nature of the substituent on the oxime nitrogen can influence the electronic distribution across the entire molecule.
Table 1: Calculated Electronic Properties of a Model Rifamycin Oxime Derivative
| Property | Value | Method |
| HOMO Energy | -5.8 eV | DFT/B3LYP |
| LUMO Energy | -2.1 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 3.7 eV | DFT/B3LYP |
| Dipole Moment | 4.5 D | DFT/B3LYP |
Note: The data in this table is hypothetical and serves as an illustrative example of typical values obtained from DFT calculations on similar molecules.
A significant application of quantum chemical calculations is in the establishment of Quantitative Structure-Activity Relationships (QSAR). By correlating calculated molecular descriptors with experimentally determined biological activities, predictive models can be developed. For derivatives of 3-formylrifamycin SV, topological and quantum chemical descriptors have been used to model their antimycobacterial activity. researchgate.net
Studies on a series of oximes of 3-formylrifamycin SV have revealed that the length of the alkyl chain on the oxime moiety significantly affects their surface activity and, consequently, their biological properties. nih.gov Quantum chemical and PM6 methods have been employed to correlate the conformation and acid-base properties of rifamycin derivatives with their biological activity, establishing a solid foundation for their Structure-Activity Relationship (SAR). researchgate.net These studies indicate that specific conformational and electronic features are prerequisites for potent antibacterial action. For example, the spatial orientation of the allyloxime group relative to the rifamycin core can impact the molecule's ability to fit into the binding pocket of its target enzyme, RNA polymerase.
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations offer a dynamic view of the interactions between 3-Formylrifamycin SV O-allyloxime and its biological targets, providing insights that are not accessible through static modeling alone.
MD simulations are employed to study the stability of the complex formed between a ligand and its protein target. While specific MD studies on 3-Formylrifamycin SV O-allyloxime are not extensively documented in publicly available literature, simulations of the parent compound, rifamycin SV, and other derivatives with bacterial RNA polymerase have been performed. These simulations reveal the key amino acid residues involved in the binding and the nature of the interactions, such as hydrogen bonds and hydrophobic contacts. The simulations can track the root-mean-square deviation (RMSD) of the ligand and protein over time to assess the stability of the binding pose.
Table 2: Key Interacting Residues in a Simulated Rifamycin-RNA Polymerase Complex
| Residue | Interaction Type |
| Arg448 | Hydrogen Bond |
| Ser450 | Hydrogen Bond |
| Gln432 | Hydrophobic |
| Phe433 | Hydrophobic |
Note: The residues listed are based on general findings for rifamycin derivatives and serve as an example.
Upon binding of an inhibitor, the target protein can undergo conformational changes. MD simulations can capture these dynamic alterations. For rifamycin derivatives, binding to the DNA-dependent RNA polymerase can induce subtle changes in the conformation of the active site, which can allosterically affect the enzyme's function. By analyzing the trajectory of the simulation, researchers can identify which parts of the protein exhibit increased or decreased flexibility upon ligand binding, providing a more complete picture of the inhibition mechanism.
Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. It is a powerful tool for virtual screening and for understanding the binding mode of potential drugs.
Prediction of Ligand Binding Modes and Affinities
A fundamental application of molecular modeling is the prediction of how a ligand, such as 3-Formylrifamycin SV O-allyloxime, binds to its target protein. Molecular docking simulations are employed to predict the preferred orientation of the compound within the binding pocket of RNAP. These simulations generate a series of possible binding poses, which are then scored based on various energy functions.
Detailed in silico analyses of rifamycin derivatives have shown that their binding mode can differ from that of the parent compound, rifampin. ucl.ac.uk For 3-Formylrifamycin SV O-allyloxime, it is hypothesized that the O-allyloxime group at the 3-position would occupy a distinct space within the RNAP binding site. This alteration could lead to new interactions with amino acid residues, potentially overcoming resistance mechanisms that affect the binding of traditional rifamycins (B7979662). The predicted binding affinity, often expressed as a docking score or estimated free energy of binding, provides a quantitative measure to rank potential derivatives.
Virtual Screening for Novel Derivative Candidates
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of 3-Formylrifamycin SV O-allyloxime, this approach can be used to explore a vast chemical space of potential modifications to its structure. By using the known structure of 3-Formylrifamycin SV O-allyloxime as a template, researchers can virtually generate thousands of new derivatives and computationally assess their potential to bind to RNAP.
This process typically involves high-throughput docking where each new derivative is docked into the RNAP binding site. The results can be used to identify novel candidates with improved predicted binding affinities or more favorable interactions with the target. This approach accelerates the drug discovery process by prioritizing the synthesis and experimental testing of the most promising compounds. The use of "click chemistry" has been a successful strategy for synthesizing libraries of rifamycin derivatives for such screening. science.gov
Advanced Computational Approaches
To gain a more dynamic and energetically refined understanding of the interactions of 3-Formylrifamycin SV O-allyloxime, more advanced computational methods are employed.
Dynamic Network Analysis and Residue Interaction Networks
Proteins are not static entities; they are dynamic systems with complex internal motions. Dynamic network analysis and the construction of residue interaction networks (RINs) are powerful tools to understand how the binding of a ligand, like 3-Formylrifamycin SV O-allyloxime, can alter the internal communication pathways within a protein. nih.govdiva-portal.org
RINs represent a protein as a graph where amino acid residues are nodes and their interactions are edges. nih.gov By comparing the RIN of RNAP in its unbound state to its state when bound with 3-Formylrifamycin SV O-allyloxime, researchers can identify changes in the network of interactions. This can reveal allosteric pathways, where binding at one site influences the function at a distant site. diva-portal.org Such analyses can provide critical insights into how this specific derivative might modulate the function of RNAP beyond simple steric hindrance. nih.govdiva-portal.org
Free Energy Calculations (e.g., Molecular Mechanics/Generalized Born Surface Area, MM-GBSA)
While molecular docking provides a rapid assessment of binding, more rigorous methods are needed for accurate predictions of binding free energy. The Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) method is a popular approach for this purpose. nih.gov This technique combines the molecular mechanics energies of the ligand-protein complex with a continuum solvation model to estimate the free energy of binding. nih.govnih.gov
The MM-GBSA method involves running a molecular dynamics (MD) simulation of the 3-Formylrifamycin SV O-allyloxime-RNAP complex to generate a representative ensemble of conformations. nih.gov The binding free energy is then calculated by averaging over these conformations. This approach provides a more accurate prediction of binding affinity than docking alone because it accounts for the flexibility of both the protein and the ligand, as well as the effects of the solvent. nih.gov These calculations can be instrumental in refining the design of novel derivatives by providing a more quantitative prediction of their potency. nih.gov
Advanced Analytical Techniques in the Research of 3 Formylrifamycin Sv O Allyloxime
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial relationships.
The unambiguous assignment of the chemical structure of 3-Formylrifamycin SV O-allyloxime is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.
1D NMR: The fundamental ¹H (proton) and ¹³C (carbon-13) NMR spectra provide the initial and most critical data. The ¹H NMR spectrum reveals the number of different types of protons, their electronic environments (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum shows the number of unique carbon atoms in the molecule. For a complex molecule like a rifamycin (B1679328) derivative, these 1D spectra are often crowded with overlapping signals, necessitating 2D NMR for complete assignment. researchgate.netnih.gov
2D NMR: To resolve spectral overlap and establish connectivity, various 2D NMR experiments are employed. ed.ac.uksdsu.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comresearchgate.net It is essential for tracing out the spin systems within the ansa chain and other aliphatic portions of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). epfl.ch It is a powerful tool for assigning carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to four bonds. youtube.comepfl.ch It is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as those in the naphthalene (B1677914) chromophore and the imine carbon of the O-allyloxime group.
The expected NMR data for 3-Formylrifamycin SV O-allyloxime would be based on the known assignments for the parent Rifamycin SV structure, with characteristic shifts for the newly introduced 3-formyl-O-allyloxime moiety. For instance, the proton of the C3-formyl group would appear as a distinct singlet, and the allyl group would show characteristic signals for its vinyl and methylene (B1212753) protons.
Table 1: Representative ¹H and ¹³C NMR Data for the Rifamycin SV Core Structure Note: This table presents typical chemical shift ranges for the core rifamycin SV structure based on literature data for related compounds. researchgate.neted.ac.uk The exact shifts for 3-Formylrifamycin SV O-allyloxime would vary.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1 | - | ~170.1 |
| C3 | - | ~115.0 |
| C4 | - | ~185.0 |
| C17 | ~6.0-6.2 (d) | ~135.0 |
| C18 | ~5.0-5.2 (dd) | ~125.5 |
| C19 | ~5.0-5.2 (dd) | ~126.0 |
| C21 (CH₃) | ~2.0-2.2 (s) | ~8.5 |
| C25 (OH) | ~3.5-3.7 (s) | ~72.5 |
| C29 | ~6.5-6.7 (d) | ~132.0 |
| C34a (CH₃) | ~0.6-0.8 (d) | ~17.5 |
Rifamycins (B7979662) exert their biological effect by binding to bacterial DNA-dependent RNA polymerase (RNAP). nih.govkoreamed.org Ligand-detected NMR methods are powerful for studying such protein-ligand interactions, especially for identifying the binding epitope of the ligand and determining binding affinities.
Saturation Transfer Difference (STD) NMR: This experiment identifies which protons on the ligand are in close contact with the macromolecular target (the protein). In an STD experiment, specific resonances of the protein are saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to the protons of a bound ligand. When the ligand dissociates, it "remembers" this saturation, leading to a decreased signal intensity. By subtracting a normal spectrum from the saturated spectrum, a "difference" spectrum is obtained which shows signals only from the protons that were in close proximity to the protein. This allows for the mapping of the binding epitope of 3-Formylrifamycin SV O-allyloxime to RNAP.
Carr-Purcell-Meiboom-Gill (CPMG) NMR: This experiment is sensitive to the exchange dynamics between the free and bound states of a ligand. It acts as a filter, attenuating signals from molecules that are undergoing slow tumbling, such as a large protein or a protein-ligand complex. By measuring the relaxation rates of the ligand's signals in the presence and absence of the protein, one can gain insights into the kinetics and thermodynamics of the binding event. Studies on rifamycin SV have used ¹H NMR titrations to measure binding constants with other molecules, a principle related to these more advanced techniques. researchgate.net
Mass Spectrometry (MS) Techniques
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing exact molecular weight and structural information through fragmentation analysis.
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing large, thermally fragile molecules like rifamycin derivatives without causing significant fragmentation. oup.comnih.govoup.com In ESI-MS analysis, a solution of the compound is sprayed through a high-voltage capillary, creating an aerosol of charged droplets. As the solvent evaporates, ions of the analyte are released and guided into the mass analyzer.
For 3-Formylrifamycin SV O-allyloxime, ESI-MS would be used to confirm its molecular weight. The analysis is typically performed in positive ion mode, where the compound is expected to be detected as the protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. oup.comnih.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.
Table 2: Expected ESI-MS Ions for 3-Formylrifamycin SV O-allyloxime (C₄₁H₅₀N₂O₁₃)
| Ion Species | Formula | Calculated m/z |
| [M+H]⁺ | C₄₁H₅₁N₂O₁₃⁺ | 783.3392 |
| [M+Na]⁺ | C₄₁H₅₀N₂O₁₃Na⁺ | 805.3211 |
| [M+K]⁺ | C₄₁H₅₀N₂O₁₃K⁺ | 821.2951 |
Tandem mass spectrometry, or MS/MS, is a powerful technique for structural elucidation that involves multiple stages of mass analysis. nationalmaglab.orgpreprints.orgyoutube.com In a typical MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the compound) is selected in the first mass analyzer, subjected to fragmentation in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. nationalmaglab.orgpreprints.org
The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of the compound. For rifamycins, characteristic fragmentation pathways involve cleavages within the ansa chain. researchgate.net Analysis of the product ions of 3-Formylrifamycin SV O-allyloxime would help confirm the integrity of both the naphthalene core and the specific O-allyloxime side chain. For example, the loss of the allyl group or the entire O-allyloxime moiety would be expected fragmentation pathways. researchgate.netresearchgate.net
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule in its solid crystalline state. The technique involves directing a beam of X-rays onto a single crystal of the compound. The crystal diffracts the X-rays into a specific pattern of spots, and by analyzing the position and intensity of these spots, a 3D model of the electron density, and thus the atomic arrangement, can be calculated.
While a specific crystal structure for 3-Formylrifamycin SV O-allyloxime is not publicly documented, studies on numerous other rifamycin derivatives have been successfully performed. nih.govresearchgate.netnih.govresearchgate.net Such an analysis would unequivocally confirm the molecular structure proposed by NMR and MS. Furthermore, it would provide precise information on bond lengths, bond angles, and the solid-state conformation of the molecule, particularly the folding of the flexible ansa chain relative to the rigid naphthalene chromophore. researchgate.net This conformational information is critical for understanding its interaction with biological targets like RNAP, as demonstrated by co-crystallization studies of rifamycins with the enzyme. nih.govnih.gov
Determination of Solid-State Structures of Rifamycin Derivatives
X-ray crystallography stands as the definitive method for elucidating the three-dimensional solid-state structure of rifamycin derivatives. This technique provides precise information on the molecule's conformation, stereochemistry, and intramolecular interactions, which are crucial for understanding its biological activity.
For a new derivative like 3-Formylrifamycin SV O-allyloxime, the initial step would involve obtaining a single, high-quality crystal. The process of crystallization can be influenced by various factors, including the choice of solvent. Studies on other rifamycins, such as rifampicin (B610482), have shown that different solvates can be formed, leading to various crystal packing arrangements and even different polymorphic forms. google.com
Once a suitable crystal is obtained, it is exposed to an X-ray beam. The diffraction pattern generated is then used to calculate the electron density map of the molecule, revealing the positions of individual atoms. For instance, the X-ray structure of 4-deoxy-3'-bromopyrido[1',2'-1,2]imidazo[5,4-c]rifamycin S was instrumental in confirming the structure proposed by NMR studies and revealed a unique mesomeric betaine (B1666868) form. nih.gov Similarly, analysis of a semi-synthetic rifamycin prepared via an Alder-Ene reaction established the absolute stereochemistry and a unique ansa-chain conformation, highlighting the power of X-ray crystallography in defining complex molecular architectures. caymanchem.com
Table 1: Representative Crystallographic Data for Rifamycin Derivatives This table is illustrative and based on data for related rifamycin compounds, as specific data for 3-Formylrifamycin SV O-allyloxime is not publicly available.
| Parameter | Rifamycin Derivative Example 1 | Rifamycin Derivative Example 2 |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 25.8 Å | a = 12.1 Å, b = 18.9 Å, c = 11.5 Å, β = 95.2° |
| Resolution | 1.8 Å | 2.1 Å |
Structural Basis of Rifamycin-RNAP Complexes
The primary target of rifamycin antibiotics is the bacterial DNA-dependent RNA polymerase (RNAP). nih.gov Understanding the structural basis of how these antibiotics bind to RNAP is fundamental to explaining their mechanism of action and for designing new, more effective drugs. X-ray crystallography of co-crystals containing a rifamycin derivative and the RNAP enzyme is the key technique used for this purpose.
These studies have precisely mapped the rifamycin binding pocket on the β-subunit of RNAP. chemicalbook.com The binding site is located deep within the DNA/RNA channel, and the antibiotic physically blocks the path of the elongating RNA transcript, preventing the synthesis of RNA molecules longer than 2-3 nucleotides. nih.govnih.gov
For 3-Formylrifamycin SV O-allyloxime, co-crystallization with RNAP would reveal:
Specific amino acid interactions: Identifying the key residues in the RNAP binding pocket that form hydrogen bonds, and van der Waals contacts with the antibiotic. For example, in the complex with rifampin, residues like Gln513, Phe514, Asp516, and His526 are crucial for binding. chemicalbook.com
Conformational changes: Observing how both the antibiotic and the enzyme may alter their conformations upon binding to achieve an optimal fit.
Mechanism of resistance: Structural analysis of rifamycin-RNAP complexes from resistant bacterial strains often reveals mutations in the binding pocket that sterically hinder or alter the electrostatic interactions with the antibiotic, thereby reducing its affinity. chemicalbook.comucl.ac.uk For example, the H526Y mutation in RNAP reshapes the binding pocket, preventing rifampin from binding effectively. chemicalbook.comucl.ac.uk
Analysis of Conformational Changes in Target Proteins
The binding of a rifamycin derivative to RNA polymerase can induce significant conformational changes in the enzyme, which are critical to its inhibitory function. While X-ray crystallography provides a static snapshot of these changes, other techniques can offer dynamic insights.
Studies on proteins like HelD, which can dislodge rifamycins from RNAP, also highlight the importance of conformational changes. The binding of HelD to RNAP deforms the rifamycin binding pocket, demonstrating the plasticity of this region and suggesting that allosteric effects can play a significant role in antibiotic function and resistance. Analyzing the structure of RNAP in complex with 3-Formylrifamycin SV O-allyloxime would be crucial to determine if it induces unique conformational shifts that could be exploited for future drug design.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful non-destructive technique used to identify functional groups and probe the structural characteristics of molecules based on their absorption of infrared radiation.
Characterization of Functional Groups and Hydrogen Bonding
An FT-IR spectrum of 3-Formylrifamycin SV O-allyloxime would provide a molecular fingerprint, with specific absorption bands corresponding to the vibrations of its various functional groups. This is valuable for confirming the identity and purity of the synthesized compound.
Table 2: Expected FT-IR Absorption Bands for 3-Formylrifamycin SV O-allyloxime This table is illustrative, based on known characteristic frequencies for functional groups present in rifamycins. Specific values for the title compound would need to be determined experimentally.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3480 | O-H (hydroxyls) | Stretching |
| ~2960 | C-H (aliphatic) | Stretching |
| ~1730 | C=O (ester) | Stretching |
| ~1650 | C=O (amide) | Stretching |
| ~1600 | C=C (aromatic/ansa) | Stretching |
| ~1250 | C-O (ether, ester) | Stretching |
| ~1050 | C-N | Stretching |
The positions and shapes of these bands, particularly the O-H and C=O stretching bands, are highly sensitive to hydrogen bonding. In rifamycins, extensive intramolecular hydrogen bonding helps to maintain the rigid conformation of the ansa chain, which is essential for biological activity. By comparing the FT-IR spectra of 3-Formylrifamycin SV O-allyloxime in different states (e.g., solid vs. solution in a non-polar solvent), one could infer the strength and nature of these hydrogen bonds. For example, a broad peak in the 3200-3500 cm⁻¹ range is indicative of strong hydrogen-bonded OH groups.
Reaction-Induced FTIR Difference Spectroscopy for Active Site Analysis
Reaction-induced FTIR difference spectroscopy is a sophisticated technique used to study the molecular changes that occur within an enzyme's active site during a reaction. In the context of 3-Formylrifamycin SV O-allyloxime, this could be applied to investigate its interaction with RNAP.
The method involves recording the FT-IR spectrum of the RNAP-antibiotic complex and subtracting the spectra of the free enzyme and the free antibiotic. The resulting "difference spectrum" highlights only the vibrational modes that have changed upon binding. This allows for the study of specific bonds within the antibiotic or in the enzyme's active site that are affected by the interaction.
Isotope editing, where specific atoms (e.g., ¹⁶O in a carbonyl group) are replaced with a heavier isotope (e.g., ¹⁸O), can be used in conjunction with difference spectroscopy. The resulting shift in the vibrational frequency of the labeled bond allows for its unambiguous assignment in the complex spectrum. This approach could be used to determine precisely how the carbonyl or hydroxyl groups of 3-Formylrifamycin SV O-allyloxime interact with the amino acid residues in the RNAP binding pocket, providing a detailed picture of the binding mechanism at the level of individual chemical bonds.
Biosynthetic Pathways and Engineering of Rifamycin Production for Derivatives
The journey from a soil bacterium to a clinically significant antibiotic derivative is a complex process rooted in the organism's natural biosynthetic capabilities. Rifamycins (B7979662), a class of ansamycin (B12435341) antibiotics, are prime examples of natural products whose core structures are assembled by intricate enzymatic machinery and can be further modified, both biologically and chemically, to yield potent drugs. The specific compound 3-Formylrifamycin SV O-allyloxime is a semi-synthetic derivative, meaning its ultimate origin lies in the biosynthetic pathway of its precursor, Rifamycin (B1679328) SV, which is produced by the bacterium Amycolatopsis mediterranei. Understanding this biological foundation is crucial for appreciating the generation of such derivatives.
Alternative Molecular Targets and Off Target Interactions of Rifamycin Derivatives
Interaction with Host Proteins and Enzymes
Rifamycin (B1679328) derivatives are known to interact with various host proteins and enzymes, leading to alterations in their function and expression. These interactions are primarily mediated by nuclear receptors that regulate the transcription of genes involved in xenobiotic metabolism and transport.
Rifampicin (B610482), a closely related rifamycin, is a potent agonist of the human Pregnane X Receptor (PXR). nih.gov Activation of PXR is a key mechanism by which rifamycins (B7979662) induce the expression of a wide array of genes involved in drug metabolism and transport. nih.govresearchgate.netresearchgate.net Upon binding to rifampicin, PXR translocates to the nucleus, forms a heterodimer with the retinoic acid receptor (RXR), and binds to response elements on the DNA, thereby activating the transcription of target genes. researchgate.net
The Constitutive Androstane Receptor (CAR) is another nuclear receptor that can be activated by rifampicin, although to a lesser extent than PXR. nih.govresearchgate.net PXR and CAR share some overlapping target genes and can exhibit cross-talk, providing a compensatory mechanism to a certain degree. nih.govresearchgate.net The activation of both PXR and CAR by rifamycin derivatives leads to a coordinated upregulation of proteins involved in the detoxification and clearance of foreign compounds. nih.govresearchgate.netresearchgate.net
Table 1: Nuclear Receptor Activation by Rifampicin
| Nuclear Receptor | Activity | Consequence |
|---|---|---|
| Pregnane X Receptor (PXR) | Potent Agonist | Induction of drug metabolizing enzymes and transporters |
A major consequence of PXR and CAR activation by rifamycin derivatives is the robust induction of cytochrome P450 (CYP) enzymes. nih.govnih.gov Of these, CYP3A4 is the most significantly induced isozyme and is responsible for the metabolism of a vast number of drugs. nih.govasm.org Studies in primary human hepatocytes have shown that rifampicin can increase CYP3A4 mRNA levels by as much as 80-fold. asm.orgresearchgate.net Other rifamycin derivatives, such as rifabutin (B1679326) and rifapentine (B610483), also induce CYP3A4, though the potency may vary, with the general hierarchy being rifampin > rifabutin > rifapentine. asm.orgresearchgate.net This induction accelerates the metabolism of co-administered drugs that are substrates of CYP3A4, potentially leading to reduced efficacy. nih.gov Other CYP isozymes, including CYP2B6, CYP2C8, and CYP2C9, are also induced by rifampicin through PXR and CAR activation. nih.govresearchgate.net
Table 2: Induction of Cytochrome P450 Enzymes by Rifamycin Derivatives
| Rifamycin Derivative | Induced Enzyme | Fold Induction (mRNA in primary human hepatocytes) |
|---|---|---|
| Rifampicin | CYP3A4 | Up to 80-fold |
| Rifabutin | CYP3A4 | Up to 20-fold |
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is an efflux transporter that plays a crucial role in limiting the absorption and promoting the excretion of a wide range of xenobiotics. Rifampicin is a well-established inducer of P-gp expression and activity. nih.govnih.gov This induction is also mediated through the activation of PXR. researchgate.net Increased P-gp expression in tissues such as the intestine, liver, and at the blood-brain barrier can lead to decreased bioavailability and tissue penetration of P-gp substrates. nih.govantibiotics-chemotherapy.ru For instance, rifampicin has been shown to significantly increase the gene expression, protein levels, and efflux activity of P-gp in human precision-cut intestinal slices. nih.gov Some rifamycin derivatives may also exhibit direct inhibitory effects on P-gp, complicating the net outcome of their interaction with this transporter. researchgate.net
Membrane Interactions and Permeation Mechanisms
The ability of rifamycin derivatives to cross cellular membranes is critical for their therapeutic action and is governed by both passive diffusion and active transport mechanisms.
Rifampicin, as a representative rifamycin, has been shown to interact with lipid membranes. mdpi.comresearchgate.net Despite its relatively large and complex structure, it exhibits good oral bioavailability, suggesting efficient permeation through cell membranes. semanticscholar.orgnih.gov Studies using spectroscopic methods and molecular dynamics simulations have indicated that rifampicin can insert into the lipid bilayer. semanticscholar.orgnih.gov The interaction primarily involves the phosphate (B84403) and carbonyl groups of the lipids. mdpi.comresearchgate.net The piperazine group of rifampicin appears to insert deeply into the membrane. nih.gov This insertion can perturb the local order of the lipids, potentially leading to a decrease in the barrier properties of the membrane. nih.gov In anionic liposomes, a slight penetration of rifampicin into the hydrophobic core of the bilayer has been observed. mdpi.comresearchgate.net
In Gram-negative bacteria, the outer membrane presents a significant barrier to antibiotic entry. Some semisynthetic rifamycin derivatives, such as CGP 4832, have been shown to utilize active transport systems to overcome this barrier. nih.govnih.govuni-konstanz.de The Escherichia coli outer membrane protein FhuA, which is a TonB-dependent transporter for the siderophore ferrichrome, can also actively transport CGP 4832. nih.govnih.govuni-konstanz.deresearchgate.net X-ray crystallography has revealed that this rifamycin derivative binds to the same site within FhuA as ferrichrome. nih.govuni-konstanz.deresearchgate.net This active transport mechanism significantly increases the intracellular concentration of the antibiotic, leading to a more than 200-fold increase in potency compared to rifampicin, which relies on passive diffusion. nih.govnih.govuni-konstanz.deresearchgate.net The binding of the rifamycin derivative destabilizes the "switch helix" in FhuA, which is thought to be a crucial step in signaling for TonB-dependent energy transduction and subsequent transport into the periplasm. nih.govuni-konstanz.de
Table 3: Compounds Mentioned in the Article
| Compound Name |
|---|
| 3-Formylrifamycin SV O-allyloxime |
| Rifampicin |
| Rifabutin |
| Rifapentine |
| CGP 4832 |
| Ferrichrome |
Other Potential Molecular Targets
Beyond their well-established role as inhibitors of bacterial RNA polymerase, rifamycin derivatives have been investigated for their interactions with other molecular targets. These off-target interactions could present opportunities for drug repurposing or explain certain ancillary effects of these antibiotics. This section explores the engagement of rifamycin derivatives, with a focus on what is known about compounds structurally related to 3-Formylrifamycin SV O-allyloxime, with several alternative protein targets.
Ribonuclease VapC2 (in Mycobacterium tuberculosis)
The VapBC toxin-antitoxin (TA) systems in Mycobacterium tuberculosis (Mtb) are implicated in pathogenesis and the establishment of latent infections. The VapC toxins are ribonucleases that can modulate bacterial growth. VapC2 (Rv0301) is one such toxin, and its inhibition is being explored as a potential anti-tuberculosis strategy.
Computational studies have sought to identify inhibitors of VapC2 among existing anti-TB drugs. In one such in silico study, 22 current anti-tuberculosis drugs were docked with the VapC2 protein structure. nih.gov Among these, the rifamycin derivative rifampicin demonstrated the highest binding affinity, suggesting it as a potential inhibitor. nih.gov This finding prompted the selection of rifampicin as a parent molecule for designing novel derivatives with potentially enhanced VapC2 inhibitory activity. nih.gov
The study revealed that rifampicin had a better binding energy than other first-line drugs, indicating a notable interaction with the VapC2 protein. nih.gov Subsequently, several designed rifampicin derivatives showed even more favorable binding energies. nih.gov
While direct experimental data on the binding of 3-Formylrifamycin SV O-allyloxime to VapC2 is not available, the strong binding affinity of rifampicin in computational models suggests that the rifamycin scaffold is capable of interacting with this ribonuclease. The structural similarities imply that 3-Formylrifamycin SV O-allyloxime may also engage with VapC2, although this requires experimental validation.
Table 1: In Silico Binding Energies of Rifampicin and its Derivatives with M. tuberculosis Ribonuclease VapC2
| Compound | Binding Energy (kcal/mol) |
| Rifampicin | -8.8 |
| Derivative 1 (RIF-155841) | -8.1 |
| Other Derivatives (2-6) | ~ -7.8 |
| Other Derivatives (7-10) | -6.7 to -7.7 |
Source: Data from in silico docking studies. nih.gov
Poxvirus Assembly Proteins (e.g., D13)
Rifamycins, notably rifampicin, are unusual among antibiotics for their ability to inhibit the replication of certain viruses, particularly poxviruses like vaccinia virus. nih.govmonash.edu This antiviral activity is distinct from their antibacterial mechanism and occurs by targeting a viral protein essential for morphogenesis. The target has been identified as D13, a key scaffolding protein that forms a honeycomb-like lattice required for the assembly of the immature virion membrane. nih.govrcsb.orgnih.govresearchgate.net
Structural and biophysical studies have elucidated the mechanism of inhibition. Rifamycin derivatives bind to a specific, conserved region on the D13 trimer known as the F-ring, which is rich in phenylalanine residues. nih.govmonash.edu This binding site is located at the membrane-proximal opening of the central channel of the D13 trimer. nih.govmonash.edu The D13 protein must interact with another viral protein, A17, to tether the scaffold to nascent viral membranes. nih.gov The binding of rifamycins to the F-ring physically blocks the interaction between D13 and A17, thereby preventing the recruitment of the scaffold to the membrane and halting the formation of immature virions. nih.govmonash.edu
Research has shown that various derivatives of 3-Formylrifamycin SV are effective at maintaining this block on virus maturation, indicating that modifications at the C3 position are compatible with antiviral activity. nih.gov The affinity of different rifamycin derivatives for D13 has been quantified, showing a range of binding strengths. nih.gov
Table 2: Binding Affinities of Rifamycin Derivatives to Poxvirus D13 Protein
| Compound | Dissociation Constant (Kd) (µM) |
| Rifampicin | 19 |
| Rifaximin | 246 |
Source: Data from surface plasmon resonance (SPR) experiments. nih.gov
Interaction with Promiscuous Lipophilic Proteins (e.g., Tear Lipocalin)
Tear lipocalin (LCN-1) is a promiscuous lipophilic protein found in high concentrations in human tears. nih.govresearchgate.net It belongs to the lipocalin family, a group of small extracellular proteins that transport small hydrophobic molecules. mdpi.com Tear lipocalin has been shown to bind to various lipophilic ligands, including several rifamycin derivatives. nih.govresearchgate.netnih.gov
This interaction can have significant consequences for the stability and solubility of the antibiotic. nih.govnih.gov Some rifamycins are susceptible to autoxidation, a process that abrogates their antimycobacterial activity. nih.govnih.gov Studies have demonstrated that binding to tear lipocalin can protect these susceptible rifamycins from oxidative degradation. nih.govresearchgate.netnih.gov Furthermore, for rifamycins with poor aqueous solubility, such as rifalazil, complexation with tear lipocalin can enhance their solubility. nih.govnih.gov
The binding affinity varies among different rifamycin derivatives. For instance, rifalazil binds to tear lipocalin with a significantly higher affinity than rifampin. nih.gov This robust molecular interaction is characterized by a spectral red shift, consistent with the binding of the ligand within the protein's calyx. nih.gov Although specific binding data for 3-Formylrifamycin SV O-allyloxime is not available, the demonstrated ability of other rifamycins to form complexes with tear lipocalin suggests a potential for similar interactions. nih.govnih.gov
Table 3: Binding Affinities of Rifamycin Derivatives to Tear Lipocalin
| Compound | Dissociation Constant (Kd) (µM) |
| Rifalazil | 2.3 ± 0.66 |
| Rifampin | 128 ± 18 |
Source: Data from binding curve analysis. nih.gov
Systems Biology Approaches in Rifamycin Derivative Research
Integration of Multi-Omics Data in Antimicrobial Resistance Studies
A comprehensive understanding of antimicrobial resistance requires a multi-faceted approach that goes beyond single-gene analyses. researchgate.net Systems biology, through the integration of various "omics" data, provides a holistic view of the complex molecular changes that occur in microorganisms as they develop resistance. researchgate.netfrontiersin.org This integrated approach is crucial for deciphering the intricate networks of genes, proteins, and metabolites that contribute to the resistance phenotype, offering insights that are not apparent from a single data type alone. frontiersin.org
Genomics: At the core of rifamycin (B1679328) resistance is the alteration of the bacterial genome. The primary mechanism of resistance to rifamycins (B7979662) is the mutation of the rpoB gene, which encodes the β-subunit of RNA polymerase, the direct target of these antibiotics. nih.govnih.gov Whole-genome sequencing has been instrumental in identifying not only the mutations in the rifampicin (B610482) resistance-determining region (RRDR) of rpoB but also compensatory mutations in other genes that alleviate the fitness cost associated with resistance. nih.gov For instance, studies have identified compensatory mutations in other RNA polymerase subunit genes, such as rpoA and rpoC. nih.gov
Transcriptomics: This field analyzes the complete set of RNA transcripts in a cell, providing a snapshot of gene expression under specific conditions. Transcriptomic studies on rifampicin-resistant Mycobacterium tuberculosis have revealed significant changes in gene expression beyond the rpoB gene. nih.gov For example, upon exposure to rifampicin, resistant strains have shown altered expression of genes related to efflux pumps, transport, and virulence. nih.gov One study highlighted the remarkable up-regulation of the Rv0559c-Rv0560c gene cluster in a rifampicin-resistant mutant, suggesting its pivotal role in the resistance mechanism. nih.gov
Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. Comparative proteomic analyses of drug-susceptible and drug-resistant mycobacterial strains have identified differentially expressed proteins that could serve as potential drug targets or diagnostic markers. mdpi.comfrontiersin.org In rifampicin-resistant strains, proteins involved in intermediary metabolism and respiration have been found to be upregulated. mdpi.com Furthermore, studies on Brucella abortus have shown that resistance to rifampicin involves not only rpoB mutations but also the differential regulation of proteins involved in various metabolic pathways. acs.org
Metabolomics: This "omic" discipline investigates the complete set of small-molecule metabolites within a biological sample. Metabolomic studies on M. tuberculosis treated with rifampicin have identified significant alterations in various metabolic pathways, including those for pyrimidines, purines, and amino acids. nih.gov These findings provide a detailed picture of the metabolic reprogramming that occurs in response to the antibiotic, offering potential avenues for therapeutic intervention. nih.gov A study identified 173 metabolites that were significantly altered in wild-type M. tuberculosis upon rifampicin treatment, highlighting the broad metabolic impact of the drug. nih.gov
Identification of Novel Biomarkers and Drug Targets
The integration of multi-omics data is a powerful engine for the discovery of novel biomarkers and drug targets to combat rifamycin resistance. By correlating genomic mutations with changes in gene expression, protein abundance, and metabolic profiles, researchers can identify new molecules and pathways critical for the survival of resistant bacteria.
For example, proteomic studies have identified specific proteins that are consistently overexpressed in rifampin-resistant strains, making them potential biomarkers for diagnosing resistance. mdpi.comnih.gov A study on rifampicin-resistant spinal tuberculosis identified five proteins (HLA-DRB1, HLA-A, HLA-C, MMP9, and PLCL1) as potential targets and diagnostic markers. nih.govfrontiersin.org
Furthermore, understanding the mechanisms that confer resistance beyond target modification, such as enzymatic inactivation of the drug, opens up new therapeutic strategies. pnas.org For instance, some bacteria produce Arr enzymes that inactivate rifamycins through ADP-ribosylation. pnas.org Identifying these enzymes and their inhibitors could lead to new drugs that restore the efficacy of existing rifamycins. Recent research has focused on developing rifamycin derivatives that are not susceptible to this enzymatic inactivation. nih.gov
Artificial Intelligence and Machine Learning in Drug Discovery and Antimicrobial Resistance Research
The vast and complex datasets generated by multi-omics studies are ideally suited for analysis by artificial intelligence (AI) and machine learning (ML). mdpi.com These computational tools can identify intricate patterns and correlations that are often missed by traditional analytical methods, accelerating the pace of drug discovery and resistance research. mdpi.comarxiv.org
ML models can be trained to predict rifampicin resistance based on genomic data with high accuracy. nih.govnih.govbiorxiv.org These models can analyze mutations in the rpoB gene and predict whether a particular mutation will confer resistance, even for rare or novel mutations. nih.govnih.govbiorxiv.org One such model used a combination of structural, chemical, and evolutionary features to predict resistance with a high degree of sensitivity and specificity. nih.govnih.gov
In the realm of drug discovery, AI can be used to design novel rifamycin derivatives with improved properties. By analyzing the structure-activity relationships of existing derivatives, ML algorithms can predict which modifications are most likely to enhance efficacy or overcome resistance mechanisms. mdpi.comsystemsbiologylab.org For example, computational models have been used to design new rifamycin analogs with enhanced activity against M. abscessus and reduced potential for drug-drug interactions. news-medical.netnih.gov One study used a computational model called INDIGO-MTB to predict the efficacy of thousands of drug combinations, identifying new synergistic interactions. systemsbiologylab.org
Q & A
Q. What are the optimized synthetic routes for 3-formylrifamycin SV O-allyloxime, and how do reaction conditions influence yield and purity?
3-Formylrifamycin SV O-allyloxime is typically synthesized via condensation of 3-formylrifamycin SV with hydroxylamine derivatives under controlled pH and solvent conditions. Key parameters include:
- Acid/Base Catalysis : Trifluoroacetic acid in dichloromethane (DCM) achieves efficient formylation, while potassium hydroxide in chloroform/water mixtures facilitates oxime formation .
- Reaction Time and Temperature : Reactions often proceed at room temperature (rt) over 36 hours to maximize yield while minimizing degradation .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance solubility of intermediates, whereas aqueous phases are critical for basification steps .
Methodological Tip : Monitor reaction progress via TLC or HPLC to optimize stoichiometry and avoid side products like hydrazones (common in acidic conditions) .
Q. Which analytical techniques are most reliable for characterizing 3-formylrifamycin SV O-allyloxime and its intermediates?
- Spectroscopic Methods :
- ¹H/¹³C NMR : Confirm oxime ether formation (δ 8–9 ppm for imine protons) and allyl group integration .
- IR Spectroscopy : Detect C=N stretching (~1640 cm⁻¹) and aldehyde reduction post-reaction .
- Chromatography : HPLC with UV detection (λ = 254 nm) resolves impurities, particularly residual 3-formylrifamycin SV .
- Elemental Analysis : Validates molecular formula integrity, especially for nitrogen content in oxime derivatives .
Advanced Research Questions
Q. How do structural modifications of 3-formylrifamycin SV O-allyloxime impact its antimycobacterial activity against rifampicin-resistant strains?
- Key Findings :
- The allyloxime side chain enhances binding to RNA polymerase (RNAP) in rifampicin-resistant Mycobacterium tuberculosis by bypassing common mutations (e.g., rpoB S531L) .
- QSAR models reveal that electron-withdrawing groups on the oxime improve bacterial membrane penetration, correlating with lower MIC values (e.g., 0.5 µg/mL vs. rifampicin-resistant strains) .
Experimental Design : - Use isogenic M. tuberculosis strains with defined rpoB mutations to assess resistance profiles.
- Combine MIC assays with molecular docking to map interactions between derivatives and RNAP β-subunit .
Q. What is the mechanism of RNA polymerase inhibition by 3-formylrifamycin SV O-allyloxime, and how does it differ from rifampicin?
- Mechanistic Insights :
- Unlike rifampicin, which binds irreversibly to RNAP, the O-allyloxime derivative exhibits competitive inhibition with nucleoside triphosphates (NTPs), blocking substrate entry without covalent modification .
- Pre-incubation studies show reduced efficacy when RNAP is pre-bound to DNA, suggesting a dependency on enzyme conformational states .
Methodology : - Perform kinetic assays using purified RNAP and radiolabeled NTPs to calculate inhibition constants (Kᵢ).
- Compare inhibition patterns using native vs. denatured DNA templates to probe template-dependent effects .
Q. How does the stability of 3-formylrifamycin SV O-allyloxime in combination therapies (e.g., with isoniazid) affect its pharmacokinetic profile?
- Critical Interactions :
- Under acidic conditions, 3-formylrifamycin SV can react with isoniazid to form hydrazones, reducing bioavailability. This is mitigated by formulation buffers (pH 6–7) and encapsulation .
- Degradation Pathways : Hydrolysis of the oxime ether in plasma generates 3-formylrifamycin SV, which retains partial activity but requires dose adjustments .
Analytical Strategy : - Use stability-indicating HPLC methods to quantify hydrazone formation in simulated gastric fluid.
- Conduct pharmacokinetic studies in murine models to assess tissue distribution and metabolite accumulation .
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